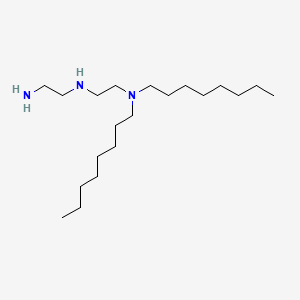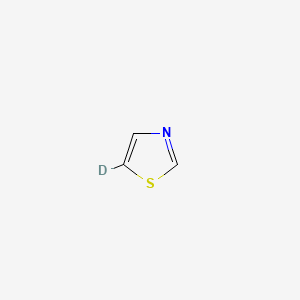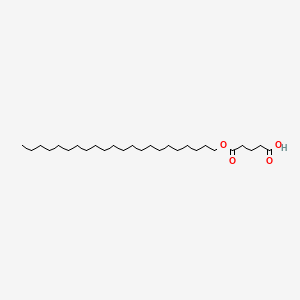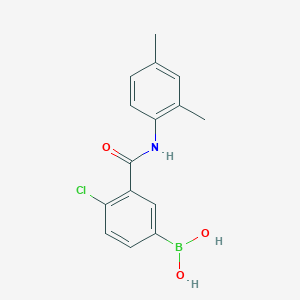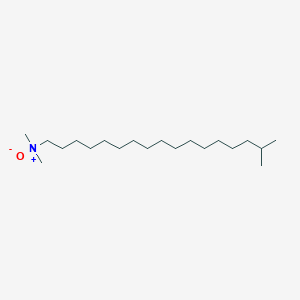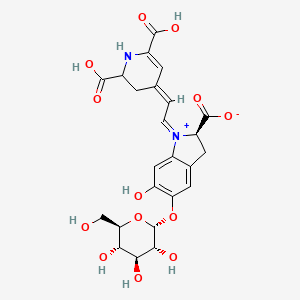
(Z)-3,7-Dimethyloct-2-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3,7-Dimethyloct-2-enyl acetate is an organic compound belonging to the class of esters. It is characterized by its distinct structure, which includes a double bond in the (Z)-configuration, two methyl groups, and an acetate functional group. This compound is known for its pleasant aroma and is often found in various natural sources, including essential oils and plant volatiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethyloct-2-enyl acetate typically involves the esterification of (Z)-3,7-Dimethyloct-2-en-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, ensures the purity and quality of the final product. The scalability of the process is achieved through optimization of reaction parameters and the use of high-throughput reactors.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3,7-Dimethyloct-2-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of (Z)-3,7-Dimethyloct-2-enal or (Z)-3,7-Dimethyloct-2-enoic acid.
Reduction: Formation of (Z)-3,7-Dimethyloct-2-en-1-ol.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3,7-Dimethyloct-2-enyl acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its role in plant-insect interactions. It is known to act as a semiochemical, influencing the behavior of insects and other organisms.
Medicine
While not directly used as a drug, this compound is investigated for its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.
Industry
In the industrial sector, this compound is utilized in the formulation of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in perfumes, cosmetics, and food products.
Wirkmechanismus
The mechanism of action of (Z)-3,7-Dimethyloct-2-enyl acetate involves its interaction with olfactory receptors in insects and mammals. The compound binds to specific receptors, triggering a cascade of biochemical events that result in behavioral or physiological responses. In plants, it may act as a signaling molecule, mediating defense responses against herbivores.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-Hexenyl acetate: Another green leaf volatile with similar structural features but differing in chain length and functional groups.
(E,Z)-7,9-Dodecadien-1-yl acetate: A pheromone component with a similar ester functional group but different double bond configuration and chain length.
Uniqueness
(Z)-3,7-Dimethyloct-2-enyl acetate is unique due to its specific structural configuration and the presence of two methyl groups, which contribute to its distinct aroma and reactivity
Eigenschaften
CAS-Nummer |
70795-76-5 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
[(Z)-3,7-dimethyloct-2-enyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h8,10H,5-7,9H2,1-4H3/b11-8- |
InChI-Schlüssel |
LZLOAANJNAQPIH-FLIBITNWSA-N |
Isomerische SMILES |
CC(C)CCC/C(=C\COC(=O)C)/C |
Kanonische SMILES |
CC(C)CCCC(=CCOC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


